2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole
Description
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 2 with a piperazine ring modified by a cyclopropylsulfonyl moiety. The benzothiazole scaffold is notable for its planar aromatic structure, which enhances π-π stacking interactions in biological systems, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability.
Its design principles align with trends in kinase inhibitor development, where benzothiazole derivatives are frequently explored for their ability to modulate enzyme activity .
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S2/c16-15(17,18)11-2-1-3-12-13(11)19-14(24-12)20-6-8-21(9-7-20)25(22,23)10-4-5-10/h1-3,10H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLNOTXLWCBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole is a member of the benzo[d]thiazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a benzo[d]thiazole ring, with cyclopropyl and trifluoromethyl substituents that may influence its biological activity. The molecular formula is .
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to the benzo[d]thiazole class have been evaluated for their antimicrobial and antiviral activities. For instance, studies on various derivatives have shown limited efficacy against common pathogens such as Staphylococcus aureus and Salmonella spp. while exhibiting cytotoxic effects on human lymphocytes . However, specific studies directly assessing the antimicrobial properties of this compound are sparse.
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives is well-documented. One study highlighted that certain analogs displayed significant cytotoxicity against leukemia cell lines, with IC50 values ranging from 4 to 9 µM . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance antiproliferative activity. For example, compounds with electron-donating groups showed improved efficacy against solid tumors .
The mechanisms underlying the biological activity of these compounds often involve interaction with various biological targets. For instance, some benzo[d]thiazole derivatives have been shown to inhibit key cellular pathways involved in tumor proliferation and survival . The presence of trifluoromethyl groups is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Study 1: Cytotoxicity Evaluation
In a series of experiments aimed at evaluating the cytotoxic effects of benzo[d]thiazole derivatives, researchers synthesized several compounds and tested them against human cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, particularly in leukemia models .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MT-4 (HIV) | 4 | Cytotoxic |
| Compound B | K562 (Leukemia) | 8 | Cytotoxic |
| Compound C | MCF-7 (Breast Cancer) | 12 | Moderate |
Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of various benzo[d]thiazole derivatives. While most compounds showed minimal activity against bacterial strains, some demonstrated moderate effectiveness against fungi like Candida albicans .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
- Target Compound : The benzo[d]thiazole core is fused, increasing planarity compared to simpler thiazole derivatives. This enhances interactions with hydrophobic protein pockets but may reduce solubility.
- Compounds (4, 5): These feature non-fused thiazole cores substituted with 4-chlorophenyl/4-fluorophenyl and pyrazole-triazole moieties. Their isostructural nature (triclinic, P̄1 symmetry) suggests similar crystallographic behavior despite substituent differences .
- Compounds (d, e) : Triazolone cores with dioxolane and dichlorophenyl groups introduce conformational flexibility, contrasting with the rigid benzothiazole system.
Substituent Effects
- Trifluoromethyl vs.
- Sulfonyl vs. Ether Linkages : The cyclopropylsulfonyl group in the target introduces strong electron-withdrawing effects, enhancing metabolic stability relative to the ether-linked triazolylmethyl groups in .
Crystallographic and Conformational Behavior
- By contrast, the target’s bulky cyclopropylsulfonyl group could disrupt crystal symmetry, leading to distinct polymorphic forms.
Physicochemical and Pharmacokinetic Implications
- Solubility : The target’s sulfonyl group and trifluoromethyl substitution likely reduce solubility compared to ’s halogenated phenyl derivatives but improve it relative to ’s lipophilic dichlorophenyl-triazolone systems.
- Bioavailability : The fused benzothiazole core may enhance passive diffusion compared to ’s flexible dioxolane-triazolone structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
